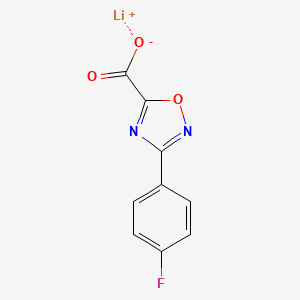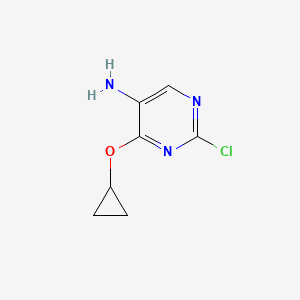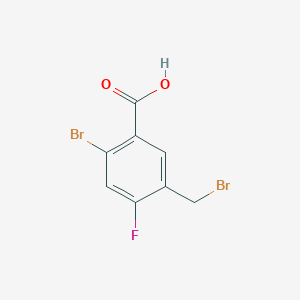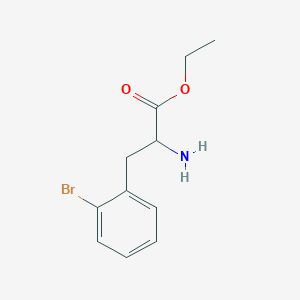
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrrolidine ring. It is a chiral molecule with two stereocenters, making it optically active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-2-(3,4-Dichlorophenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Dimethylphenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Difluorophenyl)-5-ethylpyrrolidine
Uniqueness
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-2-5-11(14-7)8-3-4-9(12)10(13)6-8/h3-4,6-7,11,14H,2,5H2,1H3/t7-,11-/m0/s1 |
Clé InChI |
QWHOJGWRRNTBSZ-CPCISQLKSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](N1)C2=CC(=C(C=C2)F)F |
SMILES canonique |
CC1CCC(N1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


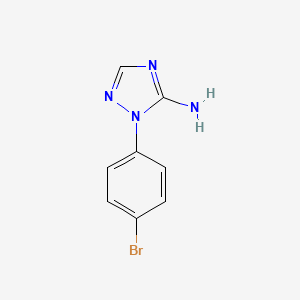

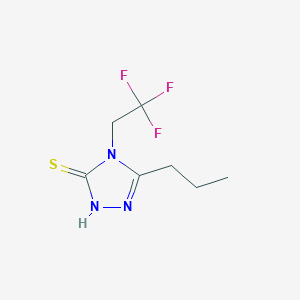
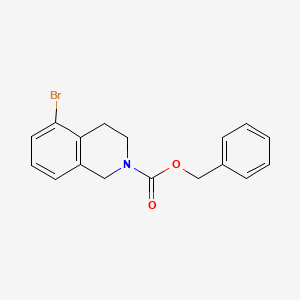
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
